(S)-4-Benzyloxy-1,2-butanediol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

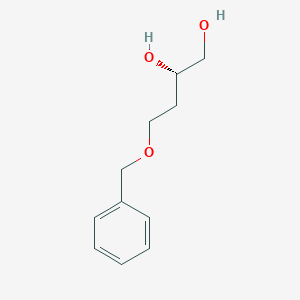

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-4-phenylmethoxybutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRPDIKPMQUOSL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430770 | |

| Record name | (S)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69985-32-6 | |

| Record name | (S)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Overview of S 4 Benzyloxy 1,2 Butanediol in Contemporary Organic Synthesis

Significance of Chiral Butanediols as Foundational Building Blocks in Asymmetric Synthesis

Chiral butanediols are a class of molecules that are of high interest in both academic research and industrial applications. researchgate.net Their importance lies in their chirality, a property that is crucial in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.net The spatial arrangement of atoms in chiral molecules is a key factor in their biological efficacy and safety. researchgate.net

In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral product. Chiral butanediols, as part of the "chiral pool," offer an efficient pathway to achieve this. wikipedia.org The chiral pool is a collection of readily available, enantiomerically pure compounds from natural sources like amino acids and sugars. wikipedia.org Utilizing these pre-existing chiral centers can significantly streamline the synthesis of complex molecules, often preserving the chirality throughout the reaction sequence. wikipedia.org This strategy is particularly advantageous when the target molecule's structure resembles that of an inexpensive, enantiopure natural product. wikipedia.org

The versatility of chiral butanediols is further enhanced by their ability to serve as precursors to other chiral molecules. For instance, enantiopure 2,3-butanediol, which can be derived from tartaric acid, is a key component in the synthesis of chiral ligands used in asymmetric catalysis. wikipedia.org These ligands are instrumental in controlling the stereochemical outcome of chemical reactions.

Enzymes are increasingly used as catalysts for synthesizing chiral diols due to their high selectivity and ability to operate under mild conditions. researchgate.net This biocatalytic approach allows for the production of all possible stereoisomers of various diols with high purity. researchgate.net

Role of (S)-4-Benzyloxy-1,2-butanediol as a Versatile Chiral Intermediate in Academic Research

This compound is a valuable intermediate in organic synthesis due to its unique structural features. The benzyloxy group provides a protective function, allowing for selective reactions at the two hydroxyl groups. This feature is crucial for the controlled, stepwise construction of complex molecular architectures.

In academic and industrial laboratories, this compound is utilized in a variety of chemical reactions and studies, aiding researchers in the exploration of new synthetic pathways. chemimpex.com For example, it can be prepared with high yield through the reaction of (S)-4-(2-benzyloxyethyl)-2,2-dimethyl-1,3-dioxolane with p-toluenesulfonic acid hydrate (B1144303) in methanol (B129727), followed by purification. google.com

The compound's utility is demonstrated in its role as an intermediate for the synthesis of other valuable chiral building blocks. For instance, it can be converted to (S)-4-benzyloxy-1-trityloxy-2-butanol. google.com This transformation highlights the selective reactivity of the hydroxyl groups, a key aspect of its versatility.

The table below provides a summary of the key properties of this compound and its R-enantiomer.

| Property | This compound | (R)-4-Benzyloxy-1,2-butanediol |

| Molecular Formula | C₁₁H₁₆O₃ | C₁₁H₁₆O₃ |

| Molecular Weight | 196.25 g/mol | 196.25 g/mol chemimpex.com |

| Appearance | - | Colorless to slightly yellow clear liquid chemimpex.com |

| Boiling Point | - | 168 °C / 4 mmHg chemimpex.com |

| Optical Rotation | - | [α]20/D = 21 - 25° (c=5 in EtOH) chemimpex.com |

| CAS Number | - | 86990-91-2 chemimpex.com |

The application of this compound and its derivatives extends to various areas of research, including the synthesis of pharmaceuticals and advanced materials. chemimpex.com Its ability to undergo a range of chemical transformations makes it a preferred choice for chemists aiming to innovate in medicinal chemistry and materials science. chemimpex.com

Applications of S 4 Benzyloxy 1,2 Butanediol in Complex Molecule Synthesis

Utility in Asymmetric Synthesis and Chiral Induction

The inherent chirality of (S)-4-Benzyloxy-1,2-butanediol makes it an excellent chiral building block in asymmetric synthesis. tcichemicals.com Its stereocenter can be used to induce chirality in new stereogenic centers created during a reaction sequence. This is a fundamental concept in modern organic synthesis, where the control of stereochemistry is paramount. The diol functionality can be used to form chiral acetals or ketals, which can then direct the stereochemical outcome of subsequent reactions. ic.ac.uk For example, the formation of a chiral acetal (B89532) with a prochiral ketone can lead to the diastereoselective addition of a nucleophile, effectively controlling the formation of a new stereocenter.

Role as a Key Intermediate in Pharmaceutical Synthesis

The demand for enantiomerically pure drugs has driven the development of synthetic methods that utilize chiral intermediates like this compound. chemimpex.com Its structure is often embedded within the framework of more complex, biologically active molecules.

This compound serves as a crucial intermediate in the synthesis of a variety of enantiomerically pure pharmaceutical agents. chemimpex.com The diol moiety can be transformed into other functional groups, such as epoxides or amino alcohols, which are common pharmacophores. The benzyl (B1604629) ether provides a stable protecting group that can be removed under specific conditions later in the synthetic sequence. This allows for the selective modification of other parts of the molecule without affecting the hydroxyl group at the C-4 position.

Research has indicated the utility of related chiral butanediol (B1596017) derivatives in the synthesis of compounds targeting neurological disorders. chemimpex.com For instance, the structurally similar (R)-4-Benzyloxy-1,2-butanediol is noted as a key intermediate for pharmaceuticals aimed at these conditions. chemimpex.com While direct evidence for this compound in this specific application is less explicitly documented in the provided results, the general importance of such chiral synthons in this therapeutic area is well-established. For example, 1,2,4-butanetriol, a related structure, is used in the synthesis of (-)-γ-amino-β-hydroxy butyric acid (GABOB), which has antiepileptic properties. lookchem.com This highlights the potential for butanediol-derived structures in creating neurologically active compounds.

Precursor to Enantiomerically Pure Pharmaceutical Agents

Contributions to Natural Product Total Synthesis

The synthesis of natural products often presents significant challenges due to their complex and stereochemically rich structures. This compound provides a valuable starting point for the construction of these intricate molecules.

This compound can be elaborated into more complex chiral building blocks that are then incorporated into the total synthesis of a natural product. smolecule.com For example, the diol can be converted into a chiral epoxide, which can then undergo stereospecific ring-opening reactions to introduce new functional groups with controlled stereochemistry. This strategy is frequently employed in the synthesis of polyketide and macrolide natural products.

Conclusion

Importance of the (S)-Configuration in Targeted Synthetic Pathways

The (S)-configuration of 4-Benzyloxy-1,2-butanediol is crucial for its role as a chiral building block in the synthesis of enantiomerically pure compounds. chemimpex.comchemimpex.comnetascientific.com In pharmaceutical development, the biological activity of a drug is often intrinsically linked to its stereochemistry; one enantiomer may be therapeutically active while the other is inactive or even harmful. tandfonline.com Therefore, starting a synthesis with a molecule of a known, pure stereoconfiguration, such as this compound, is a common strategy for producing a final product with the desired stereochemistry. chemimpex.com

This compound serves as a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. smolecule.com Its structure, featuring a primary and a secondary alcohol, along with a benzyl (B1604629) ether protecting group, allows for selective chemical modifications at different positions. chemimpex.com For instance, it is a precursor in the synthesis of more complex molecules where the stereocenter it provides is retained in the final structure, influencing its ultimate biological function. nih.gov Researchers utilize this and related chiral diols to create drugs that target specific biological pathways, with the goal of enhancing efficacy and improving safety profiles. chemimpex.comchemimpex.com The defined stereocenter of the (S)-enantiomer directs the formation of subsequent stereocenters in a predictable manner, a cornerstone of asymmetric synthesis. netascientific.com

Implications of Enantiomeric Purity on Synthetic Efficiency and Downstream Applications

The enantiomeric purity of this compound has profound consequences for both the efficiency of a synthetic process and the properties of the final product.

Downstream Applications: In the pharmaceutical industry, the implications of enantiomeric purity are paramount. The efficacy and safety of many drugs are highly dependent on their stereochemistry. chemimpex.com Using an enantiomerically pure intermediate like this compound helps ensure that the final active pharmaceutical ingredient (API) is also enantiomerically pure. This is critical because the undesired enantiomer might have a different, unwanted, or even toxic pharmacological profile. nih.gov Therefore, high enantiomeric purity in a chiral building block directly translates to a safer and more effective drug, facilitating a smoother regulatory approval process. chemimpex.com The unique properties conferred by the specific stereochemistry also extend to materials science, where it can influence the structure and properties of advanced polymers. chemimpex.com

| Synthesis Method Comparison | Yield (%) | Enantiomeric Excess (ee) (%) | Key Advantage | Source |

| Photoredox-Organocatalysis | 76–91 | 85–93 | Broad substrate tolerance | smolecule.com |

| Pd-Catalyzed Asymmetric Allylic Alkylation | 82–88 | 89–94 | High stereocontrol | smolecule.com |

| Enzymatic Hydroxylation | 68–75 | >99 | Solvent-free conditions | smolecule.com |

| Grignard/Hydrogenation Route | 72–98 | >98 | Suitable for industrial scale |

Derivatization and Functional Group Interconversions of S 4 Benzyloxy 1,2 Butanediol

Regioselective Derivatization of Hydroxyl Groups

The presence of a primary and a secondary hydroxyl group in (S)-4-benzyloxy-1,2-butanediol allows for selective reactions, as the primary hydroxyl group is generally more sterically accessible and reactive than the secondary one. total-synthesis.com This inherent difference enables chemists to selectively protect or functionalize one hydroxyl group in the presence of the other, a crucial step in multi-step syntheses.

The selective functionalization of the hydroxyl groups is key to developing complex molecules. chemimpex.comchemimpex.com For instance, regioselective alkylation can be achieved using specific catalysts. While not demonstrated directly on this compound, methods involving diarylborinic acid derivatives have proven effective for the catalyst-controlled monoalkylation of cis-vicinal diol motifs in similar carbohydrate structures, suggesting a potential strategy for selectively modifying the secondary hydroxyl group. nih.gov Such selective derivatizations are pivotal for constructing advanced molecular architectures.

Formation of Selective Protecting Group Adducts (e.g., Trityl Ethers)

Protecting groups are essential tools in organic synthesis, and the selective protection of the primary hydroxyl group in this compound is a common and vital transformation. The bulky triphenylmethyl (trityl) group is particularly effective for this purpose due to its steric hindrance, which favors reaction with the less hindered primary alcohol. total-synthesis.comajol.info

The reaction of this compound with trityl chloride in the presence of a base like triethylamine (B128534) and a catalyst such as 4-N,N-dimethylaminopyridine (DMAP) leads to the formation of (S)-4-benzyloxy-1-trityloxy-2-butanol. google.com This selective protection leaves the secondary hydroxyl group available for subsequent reactions. The trityl group is favored for protecting primary alcohols and can be introduced under basic conditions. total-synthesis.com Its removal is typically achieved under mild acidic conditions. total-synthesis.comnih.gov

Table 1: Selective Tritylation of this compound

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Trityl chloride, Triethylamine, DMAP | (S)-4-Benzyloxy-1-trityloxy-2-butanol | Not specified in abstract | google.com |

The choice of protecting groups is critical, and various combinations can be employed to achieve selective deprotection. For instance, a system where the primary alcohol is protected as a trityl ether and the secondary alcohol is protected with a benzyl (B1604629) group is a common strategy. google.com

Conversion to Other Chiral Intermediates for Advanced Syntheses

This compound serves as a precursor for a variety of other valuable chiral intermediates. chemimpex.comchemimpex.com Its unique structure, featuring both a protected primary alcohol (via the benzyl ether at C-4) and a 1,2-diol moiety, makes it an excellent starting material for creating enantiomerically pure pharmaceuticals and other fine chemicals. chemimpex.comchemimpex.com

The selective derivatization of its hydroxyl groups allows for its conversion into more complex building blocks. For example, after protecting the primary C-1 hydroxyl, the secondary C-2 hydroxyl can be further functionalized. These transformations are essential for the synthesis of complex natural products and pharmaceutically active molecules, such as intermediates for antiviral drugs or macrolide antibiotics. lookchem.comresearchgate.net The ability to use this compound to create enantiomerically pure drugs helps to improve the efficacy and safety of therapeutic agents. chemimpex.com

Interconversions with Related Benzyloxybutanediol and Butanetriol Derivatives

This compound can be chemically transformed into related polyol structures, expanding its utility in synthesis. A key transformation is its conversion to (S)-1,2,4-butanetriol. This is typically achieved through debenzylation, where the benzyl ether at the C-4 position is cleaved.

A common method for this debenzylation is catalytic hydrogenation. For example, (S)-1,4-dibenzyloxy-2-butanol, a closely related compound, is hydrogenated using a palladium-on-carbon (Pd/C) catalyst to remove the benzyl protecting groups, yielding (S)-1,2,4-butanetriol. google.com This same principle can be applied to deprotect the C-4 benzyloxy group of this compound or its derivatives. (S)-1,2,4-Butanetriol is itself a valuable chiral building block, notably used as a precursor for (S)-1,2,4-butanetriol trinitrate (BTTN), an energetic plasticizer. frontiersin.org

Furthermore, the hydroxyl groups can be interconverted. For example, the diol system can be oxidized to form aldehydes or carboxylic acids, or the entire molecule can be reduced under certain conditions. These interconversions underscore the versatility of the benzyloxybutanediol scaffold in accessing a range of chiral butanetriol and butanediol (B1596017) derivatives for various applications. uni-duesseldorf.de

Table 2: Interconversion of a Related Benzyloxybutanediol to a Butanetriol Derivative

| Starting Material | Reaction | Product | Catalyst | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| (S)-1,4-Dibenzyloxy-2-butanol | Catalytic Hydrogenation (Debenzylation) | (S)-1,2,4-Butanetriol | 10% Pd/C | 97.35–98.30% | 98.86% |

Analytical Methodologies for Structural Elucidation and Purity Assessment in Academic Research

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (S)-4-Benzyloxy-1,2-butanediol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related compound, (S)-4-benzyloxy-1-trityloxy-2-butanol, the signals corresponding to the protons of the butanediol (B1596017) backbone and the benzyloxy group are clearly distinguishable. google.com For instance, the two protons of the benzylic methylene (B1212753) group (C₆H₅CH ₂) typically appear as a singlet, while the protons on the carbon chain exhibit complex splitting patterns (multiplets) due to coupling with adjacent protons. google.comlookchem.com The chemical shifts (δ) are measured in parts per million (ppm) and are characteristic of the electronic environment of each proton.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. For example, in the ¹³C NMR spectrum of (S)-4-benzyloxy-2-(2-benzyloxyethoxy)-1-trityloxybutane, the carbon atoms of the benzyl (B1604629) group, the butanediol chain, and the protecting groups all resonate at specific chemical shifts, confirming the connectivity of the molecule. google.com

Detailed analysis of the chemical shifts, integration of the peak areas (in ¹H NMR), and coupling constants allows for the unambiguous assignment of the structure of this compound.

Table 1: Representative NMR Data for this compound Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| (S)-4-benzyloxy-1-trityloxy-2-butanol | 1.74-1.82 (m, 2H), 2.82 (d, J=2.7 Hz, 1H), 3.13 (d, J=5.4 Hz, 2H), 3.54-3.67 (m, 2H), 4.00 (br. s, 1H), 4.46 (s, 2H), 7.19-7.36 (m, 12H), 7.40-7.45 (m, 8H) | 33.90, 67.41, 67.97, 69.91, 73.19, 86.54, 127.00, 127.69, 127.79, 127.89, 128.37, 128.58, 138.09, 143.91 | google.com |

| (S)-4-benzyloxy-2-(2-benzyloxyethoxy)-1-trityloxybutane | 1.75-1.87 (m, 2H), 3.12-3.16 (m, 2H), 3.19-3.68 (m, 6H), 3.81-3.89 (m, 1H), 4.41 (s, 2H), 4.53 (s, 2H), 7.19-7.34 (m, 19H), 7.44-7.47 (m, 6H) | 32.53, 66.11, 66.75, 69.76, 69.94, 72.87, 73.01, 76.65, 86.51, 126.85, 127.44, 127.62, 127.70, 128.28, 128.36, 128.44, 128.64, 128.71, 138.40, 138.54, 144.10 | google.com |

| (S)-4-benzyloxy-2-hydroxy-1-tosyloxybutane | 1.87 (m, 2H), 2.34 (s, 3H), 2.98 (br s, 1H), 3.35-3.85 (m, 4H), 4.00 (m, 1H), 4.51 (d, 2H, J = 5 Hz), 7.25 (br s, 5H), 7.60 (AA'BB', 4H) | Not Available | lookchem.com |

Chromatographic Separation Techniques for Purification and Analysis (e.g., Silica (B1680970) Gel Chromatography)

Silica gel chromatography is a fundamental and widely used technique for the purification of synthetic compounds like this compound. google.comoup.com This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

In a typical procedure, the crude reaction mixture containing this compound is loaded onto a column packed with silica gel. oup.combeilstein-journals.org A solvent system of appropriate polarity, often a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727), is then passed through the column. oup.combeilstein-journals.orgnih.gov Compounds with higher polarity will adhere more strongly to the silica gel and thus elute more slowly, while less polar compounds will travel down the column more quickly. By carefully selecting the eluent composition, this compound can be effectively separated from starting materials, byproducts, and other impurities. google.comnih.gov

For example, the purification of this compound has been successfully achieved using silica gel chromatography. google.com Similarly, related compounds such as (R)-4-benzyloxycarbonylamino-1,2-butanediol have been purified using a chloroform (B151607) and methanol solvent system. oup.com The progress of the separation is often monitored by thin-layer chromatography (TLC), which allows for the identification of the fractions containing the desired pure compound. lookchem.com

Table 2: Examples of Silica Gel Chromatography for the Purification of Benzyloxy Butanediol Derivatives

| Compound | Eluent System | Reference |

| This compound | Not specified, but used for purification. | google.com |

| (R)-4-benzyloxycarbonylamino-1,2-butanediol | Chloroform and Methanol (95:5 v/v) | oup.com |

| (S)-4-benzyloxy-2-hydroxy-1-tosyloxybutane | Hexane:Chloroform mixtures | lookchem.com |

| 1-phenyl-1,4-butanediol | 10% ethyl acetate–petroleum ether | beilstein-journals.org |

Chiral Analytical Methods for Enantiomeric Excess Determination (e.g., Optical Rotation)

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, which is typically expressed as enantiomeric excess (ee). Optical rotation is a classical and straightforward method for this purpose.

A solution of an enantiomerically pure or enriched compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the solvent, the temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this property. For this compound, a negative specific rotation value is expected, while its enantiomer, (R)-4-Benzyloxy-1,2-butanediol, will exhibit a positive value of the same magnitude under identical conditions. chemimpex.comguidechem.com

For instance, a specific rotation of -7.0 to -13.0 degrees (c=1, Methanol) has been reported for (S)-4-Benzyloxy-1,3-butanediol. aksci.com In contrast, the (R)-enantiomer of 4-benzyloxy-1,2-butanediol shows a specific rotation in the range of +21.0 to +25.0 degrees (c=5, EtOH). vwr.com By comparing the measured optical rotation of a synthesized sample to the known value for the pure enantiomer, the enantiomeric excess can be estimated.

More advanced techniques like chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are also employed for the precise determination of enantiomeric excess. wiley-vch.dersc.org These methods utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. wiley-vch.dersc.org

Table 3: Optical Rotation Data for Benzyloxy Butanediol Enantiomers

| Compound | Specific Rotation [α] | Conditions | Reference |

| (S)-4-Benzyloxy-1,3-butanediol | -7.0 to -13.0° | c=1, Methanol | aksci.com |

| (S)-4-benzyloxycarbonylamino-1,2-butanediol | -6.0° | c=2.2, CHCl₃ | oup.com |

| (R)-4-Benzyloxy-1,2-butanediol | +21 to +25° | c=5, EtOH, 20°C | chemimpex.com |

| (R)-4-Benzyloxy-1,2-butanediol | +21.0 to +25.0° | c=5, EtOH, 20°C/D |

Future Perspectives and Emerging Research Avenues for S 4 Benzyloxy 1,2 Butanediol

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure molecules like (S)-4-Benzyloxy-1,2-butanediol is a central theme in modern organic chemistry. chemimpex.comchemimpex.com The efficiency and selectivity of synthetic routes are paramount for both economic viability and environmental sustainability. Future research is geared towards overcoming the limitations of existing methods, which can involve multiple steps and the use of stoichiometric reagents.

Key research avenues include:

Asymmetric Catalysis: The development of catalytic asymmetric methods is a primary goal. This involves using chiral catalysts (metal complexes or organocatalysts) to induce stereoselectivity, allowing for the generation of the desired (S)-enantiomer with high purity from achiral or racemic starting materials. Research into the stereoselective synthesis of related 2-amino-1,3-diols highlights the general strategy of using stereoselective processes like aminohydroxylation to build chiral centers. beilstein-journals.org

Enzymatic and Biocatalytic Routes: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. The use of enzymes, such as oxidoreductases or dehydrogenases, in whole-cell or isolated formats, is a promising direction. uni-duesseldorf.de These enzymes can catalyze stereoselective reductions or oxidations to produce chiral diols with high enantiomeric excess under mild reaction conditions. For example, research into new oxidoreductases aims to identify biocatalysts for synthesizing a variety of chiral building blocks. uni-duesseldorf.de

Chiral Pool Synthesis Refinement: this compound can be derived from the chiral pool, using naturally occurring enantiopure starting materials. One patented method involves the preparation of this compound from (S)-4-(2-benzyloxyethyl)-2,2-dimethyl-1,3-dioxolane. google.com Future work will likely focus on improving the efficiency of these multi-step sequences, potentially by telescoping reactions to reduce the number of intermediate purification steps. A stereoselective synthetic route toward related compounds has been developed starting from optically active (R)-epichlorohydrin, demonstrating the potential for scalable syntheses from simple chiral precursors. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Description | Potential Advantages | Research Focus |

| Asymmetric Catalysis | Employs small amounts of a chiral catalyst to steer a reaction towards the desired stereoisomer. | High efficiency, atom economy, and catalytic turnover. | Development of novel, highly selective, and robust catalysts for diol synthesis. |

| Biocatalysis | Uses enzymes or whole microorganisms to perform stereoselective transformations. uni-duesseldorf.de | Exceptional selectivity (enantio- and regioselectivity), mild reaction conditions, reduced environmental impact. uni-duesseldorf.de | Screening for and engineering of novel enzymes; process optimization for industrial scale-up. uni-duesseldorf.de |

| Chiral Pool Synthesis | Starts with an inexpensive, readily available enantiopure compound and converts it to the target molecule. google.comnih.gov | Established and reliable stereochemistry. | Shortening synthetic routes, improving overall yields, and finding more abundant starting materials. google.com |

Exploration of Untapped Applications in Medicinal Chemistry and Advanced Functional Materials

While its enantiomer, (R)-4-Benzyloxy-1,2-butanediol, is noted as a valuable intermediate in drug development and materials science, the full potential of the (S)-enantiomer remains an active area of exploration. chemimpex.comchemimpex.com Its specific stereochemistry offers opportunities to create novel structures with unique biological activities and material properties.

Medicinal Chemistry: As a chiral building block, this compound is crucial for creating enantiomerically pure drugs, which can improve efficacy and safety profiles. chemimpex.com Its structure is suitable for synthesizing complex molecules, including analogues of biologically active compounds. For instance, related chiral synthons are used to prepare potent NMDA receptor agonists, which are important targets for neurological disorders. chemimpex.comnih.gov Future research could focus on incorporating this specific diol into novel therapeutic agents, such as antivirals, anticancer drugs, or new classes of antibiotics, where precise three-dimensional arrangement is critical for activity.

Advanced Functional Materials: The diol functionality of this compound makes it an excellent monomer or cross-linking agent for the synthesis of polymers. chemimpex.com The presence of a chiral center in the polymer backbone can impart unique properties, such as chiroptical activity, which is valuable for optical devices and sensors. Research may explore its use in creating:

Chiral Polymers: For applications in enantioselective separations (chiral chromatography) or as catalysts for asymmetric reactions.

Biodegradable Polyesters: Contributing to the development of sustainable plastics.

Liquid Crystals: Where the chirality can influence the formation of specific mesophases.

Advancement of Sustainable and Green Chemistry Approaches in its Synthesis and Utilization

The chemical industry is under increasing pressure to adopt more sustainable practices. royalsocietypublishing.org Future research on this compound will be heavily influenced by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances.

Bio-based Production: A significant long-term goal is the development of microbial fermentation routes to produce chiral diols directly from renewable feedstocks like glucose. Significant progress has been made in the bio-based production of the parent compound, 1,4-butanediol (B3395766), using engineered microorganisms such as Escherichia coli. nih.gov Applying metabolic engineering strategies to produce the chiral (S)-1,2,4-butanetriol, a closely related compound, has also been explored. Future research could adapt these pathways to synthesize this compound or its precursors, representing a major leap in sustainability.

Greener Synthetic Pathways: Beyond bio-based production, green chemistry principles can be applied to existing chemical routes. This includes:

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Catalyst Improvement: Shifting from stoichiometric reagents to catalytic versions, particularly those using earth-abundant and non-toxic metals or metal-free organocatalysts. For example, one patented method for a related compound aims for a short synthetic route with less waste, making it more suitable for industrial production. google.com

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to this compound |

| Waste Prevention | Designing syntheses with higher yields and selectivity to reduce by-products. google.com |

| Atom Economy | Utilizing catalytic addition reactions over substitution reactions that generate salt waste. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, avoiding energy-intensive steps. nih.gov |

| Use of Renewable Feedstocks | Engineering microorganisms to produce the compound or its precursors from biomass. nih.gov |

| Use of Catalysis | Employing highly efficient and recyclable catalysts (enzymatic or chemical) over stoichiometric reagents. uni-duesseldorf.de |

Q & A

Q. What are the established synthetic routes for (S)-4-benzyloxy-1,2-butanediol, and how is stereochemical purity ensured?

Methodological Answer: The compound is typically synthesized from chiral precursors such as (S)-malic acid. A key route involves:

Asymmetric reduction : Converting malic acid derivatives to the diol via catalytic hydrogenation or enzymatic methods.

Protection/deprotection strategies : Introducing the benzyloxy group through selective protection of hydroxyl groups using benzyl bromide under basic conditions (e.g., NaH in THF).

Purification : Chromatographic techniques (e.g., silica gel chromatography) or recrystallization to isolate enantiomerically pure product.

To ensure stereochemical integrity, chiral HPLC or polarimetry is used to confirm enantiomeric excess (>98% ee) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks for benzyl protons (δ 7.2–7.4 ppm), hydroxyl groups (broad signals at δ 1.5–2.5 ppm), and diol protons (δ 3.5–4.0 ppm).

- ¹³C NMR : Benzyl carbons (δ 128–138 ppm), oxygen-bearing carbons (δ 70–80 ppm).

- IR Spectroscopy : O–H stretches (3200–3500 cm⁻¹), C–O–C ether vibrations (1100–1250 cm⁻¹).

- Raman Spectroscopy : Used to analyze rotational isomerism in diols, as demonstrated for structurally similar 1,2-propanediol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during derivatization of this compound?

Methodological Answer: Contradictions (e.g., unexpected byproducts during esterification or etherification) require systematic analysis:

Reaction monitoring : Use in-situ techniques like FT-IR or LC-MS to detect intermediates.

Control experiments : Vary reaction conditions (temperature, solvent polarity) to isolate competing pathways.

Stereochemical analysis : Investigate epimerization risks via chiral HPLC after derivatization. For example, dimesylate formation (using MsCl/Et₃N) may lead to configuration inversion if nucleophilic displacement occurs .

Computational modeling : DFT calculations to predict steric/electronic effects on reaction outcomes.

Q. What advanced strategies are employed to study the compound’s role in asymmetric synthesis of complex molecules?

Methodological Answer: this compound serves as a chiral building block in multi-step syntheses (e.g., lipoic acid derivatives):

Functional group interconversion :

- Convert hydroxyl groups to leaving groups (e.g., mesylates) for nucleophilic substitution.

- Use Mitsunobu reactions to install stereocenters .

Cross-coupling reactions : Suzuki-Miyaura couplings with boronic esters (e.g., 4-benzyloxyphenylboronic acid pinacol ester) to create biaryl structures .

Protection strategies : Benzyl group removal via hydrogenolysis (H₂/Pd-C) to regenerate diols for further functionalization.

Q. How can researchers address discrepancies in vibrational spectra assignments for diol derivatives?

Methodological Answer: Discrepancies (e.g., mismatched IR/Raman peaks) demand:

Comparative analysis : Benchmark spectra against structurally analogous diols (e.g., 1,2-propanediol or 2-butanediol) to identify rotational isomer contributions .

Temperature-dependent studies : Acquire spectra at low temperatures (e.g., 93 K) to reduce conformational flexibility and clarify peak assignments.

DFT simulations : Model vibrational modes using software like Gaussian to correlate theoretical and experimental data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.